1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a cyclopentyl group, an ethoxyphenyl group, and a pyrazolyl amine moiety
Preparation Methods
The synthesis of 1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzyl chloride with 1-cyclopentyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the ethoxy group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-Cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Cyclopentyl-3-(4-ethoxyphenyl)urea: This compound has a similar structural motif but differs in the presence of a urea group instead of a pyrazole ring.
1-Cyclopentyl-4-(4-ethoxyphenyl)pyrazole: This compound is structurally similar but lacks the amine group at the pyrazole ring.
1-Cyclopentyl-3-(4-methoxyphenyl)pyrazole: This compound has a methoxy group instead of an ethoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N3O |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C17H23N3O/c1-2-21-17-9-7-14(8-10-17)11-18-15-12-19-20(13-15)16-5-3-4-6-16/h7-10,12-13,16,18H,2-6,11H2,1H3 |
InChI Key |
BUVCBASVDIOKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.